REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:11])[C:9]=1[OH:10])[CH:5]=[O:6].[H-].[Na+].Br[CH2:15][CH2:16][O:17][CH3:18]>CN(C=O)C>[CH3:18][O:17][CH2:16][CH2:15][O:10][C:9]1[C:8]([CH3:11])=[CH:7][C:4]([CH:5]=[O:6])=[CH:3][C:2]=1[CH3:1] |f:1.2|
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Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
|
CC=1C=C(C=O)C=C(C1O)C
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Name
|
|
Quantity
|
640 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1.85 g
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Type
|
reactant
|
Smiles
|
BrCCOC
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the mixture was stirred for 72 h at room temperature
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Duration
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72 h
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Type
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CUSTOM
|
Details
|
The reaction mixture was quenched by addition of saturated NH4Cl solution
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Type
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ADDITION
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Details
|
diluted with water
|
Type
|
EXTRACTION
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Details
|
The product was extracted with ethyl acetate
|
Type
|
WASH
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Details
|
The combined organic layers were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Upon removal of solvent, it
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCOC1=C(C=C(C=O)C=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |